(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride
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Overview
Description
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the class of benzazepines, which are characterized by a seven-membered ring structure fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride involves several steps. One common method starts with the preparation of the intermediate 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one. This intermediate is then subjected to a series of reactions, including condensation with appropriate reagents, reduction, and purification steps to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzazepine derivatives .
Scientific Research Applications
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with sigma-1 receptors, leading to changes in neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A benzazepine derivative used to treat hyponatremia associated with heart failure and liver cirrhosis.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Uniqueness
(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its ability to interact with sigma-1 receptors and other molecular targets sets it apart from other benzazepine derivatives, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
1217443-99-6 |
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Molecular Formula |
C17H19Cl2NO |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(5S)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
OYCAEWMSOPMASE-RSAXXLAASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC=C3)O)Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Origin of Product |
United States |
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